N-Ethyl-N-(4-hydroxybutyl)nitrosamine

Übersicht

Beschreibung

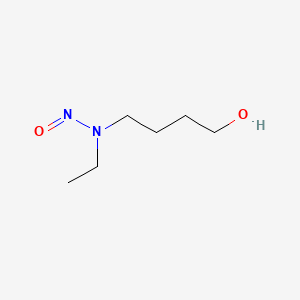

N-Ethyl-N-(4-hydroxybutyl)nitrosamine is a nitrosamine compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . Nitrosamines are a class of compounds known for their potential carcinogenic properties. This compound is used primarily in scientific research, particularly in studies related to cancer and toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-(4-hydroxybutyl)nitrosamine typically involves the nitrosation of secondary amines. One common method is the reaction of N-ethylbutylamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitrosamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-Ethyl-N-(4-hydroxybutyl)nitrosamine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitroso group can be reduced to an amine group.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted nitrosamines.

Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

N-Ethyl-N-(4-hydroxybutyl)nitrosamine is primarily used to study its carcinogenic effects, particularly in relation to bladder cancer. Research indicates that this compound induces invasive urinary bladder tumors in various animal models, notably in B6C3F1 mice. The mechanism involves metabolic activation leading to DNA damage and mutations in urothelial cells .

Key Findings:

- Dose-Dependent Effects: Studies have shown that both the timing and dosage of exposure significantly influence tumor development. Lower doses may result in hyperplasia and dysplasia, precursors to cancer, while higher doses lead to invasive tumors .

- Species Susceptibility: Different species exhibit varying susceptibility to this compound-induced bladder cancer, attributed to differences in metabolic processing of the compound .

Biochemical Mechanisms

The biochemical interactions of this compound are critical for understanding its carcinogenic properties. Upon metabolic activation, it forms reactive intermediates that can bind to DNA, causing mutations. It primarily targets urothelial cells, leading to significant cellular effects such as inflammation and DNA damage .

Biochemical Pathways:

- The compound interacts with enzymes like alcohol/aldehyde dehydrogenase, which oxidizes it into more reactive forms that contribute to its mutagenic potential.

- In laboratory settings, exposure results in an inflammatory response characterized by increased cytokine expression and immune cell infiltration in the bladder.

Industrial Applications

In industrial contexts, this compound serves as a model compound for establishing safety guidelines regarding nitrosamines' handling and exposure risks. Its study helps inform regulatory frameworks aimed at minimizing occupational exposure to carcinogenic substances.

Comparative Analysis with Related Compounds

A comparison with similar nitrosamines highlights the unique aspects of this compound:

| Compound Name | Carcinogenicity | Primary Target Organ |

|---|---|---|

| This compound | High | Bladder |

| N-Butyl-N-(4-hydroxybutyl)nitrosamine | Moderate | Bladder |

| N-Nitrosodiethylamine | High | Liver |

| N-Nitrosodimethylamine | High | Liver |

This table illustrates that while many nitrosamines exhibit carcinogenic properties, this compound's specific structure makes it particularly effective for studying bladder carcinogenesis .

Case Studies

Several case studies have documented the effects of this compound:

- Bladder Cancer Induction in Mice : A study demonstrated the time- and dose-dependent induction of invasive urinary bladder cancers in B6C3F1 mice when exposed to varying concentrations of the compound .

- Comparison Across Species : Research comparing different species' responses revealed that metabolic differences significantly influence susceptibility to bladder cancer induced by this nitrosamine .

Wirkmechanismus

The mechanism of action of N-Ethyl-N-(4-hydroxybutyl)nitrosamine involves its metabolic activation to form reactive intermediates that can interact with cellular macromolecules, such as DNA, proteins, and lipids. These interactions can lead to mutations, cellular damage, and ultimately carcinogenesis. The compound primarily targets the urinary bladder, where it induces high-grade, invasive cancers .

Vergleich Mit ähnlichen Verbindungen

N-Butyl-N-(4-hydroxybutyl)nitrosamine: Another nitrosamine with similar carcinogenic properties, primarily used in bladder cancer research

N-Nitrosodiethylamine: A well-known nitrosamine used in toxicology studies due to its potent carcinogenic effects.

N-Nitrosodimethylamine: Another nitrosamine commonly studied for its environmental and health impacts.

Uniqueness: N-Ethyl-N-(4-hydroxybutyl)nitrosamine is unique due to its specific structure, which includes an ethyl group and a hydroxylbutyl group. This structure influences its reactivity and the types of biological effects it induces. Its ability to specifically target the urinary bladder makes it a valuable compound for studying bladder carcinogenesis.

Biologische Aktivität

N-Ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN) is a nitrosamine compound recognized for its significant role in bladder carcinogenesis. This article synthesizes current research findings on the biological activity of EHBN, focusing on its carcinogenic properties, metabolism, and the influence of various factors such as gut microbiota and genetic predispositions.

Carcinogenic Properties

EHBN is primarily studied for its ability to induce tumors in the urinary bladder. A notable study demonstrated a time- and dose-dependent increase in bladder carcinogenesis in nude mice exposed to a 0.025% solution of EHBN over periods of 4, 12, and 20 weeks. The results showed the development of 13 invasive tumors, predominantly transitional cell carcinomas (TCCs) (84.6%) and squamous cell carcinomas (SCCs) (15.4%) . This indicates that EHBN is a potent bladder carcinogen, although its effectiveness varies across different mouse strains.

The metabolism of EHBN is crucial for understanding its carcinogenic potential. Studies indicate that EHBN undergoes metabolic conversion in the body, which can significantly affect its toxicokinetics and resultant carcinogenicity. For instance, it has been shown that the presence of gut microbiota can alter the metabolism of nitrosamines like EHBN, potentially influencing tumor development .

Table 1: Summary of Tumor Types Induced by EHBN

| Tumor Type | Percentage (%) |

|---|---|

| Transitional Cell Carcinomas | 84.6 |

| Squamous Cell Carcinomas | 15.4 |

Influence of Gut Microbiota

Recent research highlights the role of gut microbiota in modulating the effects of EHBN. The depletion of gut bacteria has been linked to reduced tumorigenesis associated with nitrosamines, suggesting that microbial metabolism may be a significant factor in determining the extent of carcinogenic effects . This finding opens avenues for exploring probiotic or dietary interventions as potential mitigators of nitrosamine-induced cancer risk.

Genetic Factors and Susceptibility

Genetic predispositions also play a critical role in how organisms respond to EHBN exposure. A study involving transgenic rats carrying copies of the human c-Ha-ras proto-oncogene revealed that these rats exhibited significantly higher incidences and volumes of bladder tumors compared to wild-type counterparts when treated with EHBN . This suggests that specific genetic alterations can enhance susceptibility to nitrosamine-induced carcinogenesis.

Case Studies and Experimental Findings

- Nude Mice Study : A detailed investigation into nude mice exposed to EHBN showed a lower incidence of invasive tumors compared to other strains like B6C3F1 mice, indicating strain-specific responses to EHBN exposure .

- Transgenic Rat Model : In a controlled experiment with transgenic Hras128 rats, those treated with EHBN developed more aggressive tumors than their wild-type littermates, highlighting the impact of genetic factors on tumor development .

Eigenschaften

IUPAC Name |

N-ethyl-N-(4-hydroxybutyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-2-8(7-10)5-3-4-6-9/h9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWPRHGGVOPPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCO)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203384 | |

| Record name | N-Ethyl-N-(4-hydroxybutyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54897-62-0 | |

| Record name | 4-(Ethylnitrosoamino)-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54897-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-(4-hydroxybutyl)nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-(4-hydroxybutyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[ethyl(nitroso)amino]butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-BUTAN-4-OL-NITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BL5T2E6YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes certain species more susceptible to EHBN-induced bladder cancer than others?

A1: Research suggests that the varying susceptibilities of different species to EHBN-induced bladder cancer might be linked to differences in their metabolism of the compound. Specifically, the amount of N-ethyl-N-(3-carboxypropyl)nitrosamine (ECPN), a key carcinogenic metabolite of EHBN, excreted in urine varies between species. [] For example, mice primarily excrete the glycine conjugate of BCPN, the carcinogenic metabolite of the related compound BBN, which might explain their lower susceptibility compared to rats. []

Q2: How does EHBN compare to its related compound, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), in terms of bladder carcinogenicity in mice?

A2: EHBN demonstrates a similar level of carcinogenicity to BBN in the bladders of male BALB/c mice. Both compounds induce bladder cancers with comparable growth patterns, histological types (primarily transitional cell carcinoma), and invasive characteristics. [] Interestingly, EHBN appears to be more potent than BBN in inducing vascular tumors within the bladder wall. []

Q3: Does the presence of a pre-existing condition like cyclophosphamide-induced bladder injury affect EHBN-induced bladder carcinogenesis in mice?

A3: Interestingly, intraperitoneal injections of cyclophosphamide, known to induce bladder injury, do not seem to impact the incidence of bladder carcinomas or the development of vascular tumors in the bladder wall caused by EHBN in mice. []

Q4: How does the histological presentation of EHBN-induced bladder cancer differ between rats and mice?

A4: EHBN-induced bladder cancer presents differently in rats compared to mice. [] In rats, the induced tumors are predominantly papillary and non-invasive. [] Conversely, in mice, EHBN exposure leads to predominantly non-papillary and invasive tumors. [] This difference is further emphasized by the higher incidence of squamous cell carcinomas in mice exposed to EHBN, compared to rats. []

Q5: What is the role of uracil in EHBN-induced bladder carcinogenesis?

A5: Uracil, known to cause bladder cell proliferation, acts as a powerful enhancer in multi-stage bladder carcinogenesis models involving EHBN. [, ] Even at low doses, EHBN, in combination with uracil, significantly increases the incidence of pre-neoplastic lesions and promotes the development of papillary or nodular hyperplasia and papillomas in the bladder. []

Q6: How do gap junctional intercellular communication and connexin expression change during EHBN-induced bladder carcinogenesis?

A6: EHBN-induced bladder carcinogenesis in rats is associated with increased gap junctional intercellular communication capacity and upregulation of connexins 26 and 43. [] This finding challenges the conventional understanding of gap junctions and connexins as tumor suppressors, suggesting their potential role in promoting tumor growth in certain contexts. []

Q7: What is known about the long-term effects of exposure to low doses of EHBN in mice?

A7: Studies have shown that long-term exposure of male B6C3F1 mice to low doses of EHBN (0.025%) for periods extending to 36 weeks leads to a high incidence of invasive bladder cancers, primarily squamous cell carcinomas (68%). [] Notably, a significant proportion of these tumors exhibited aggressive behavior, with invasion into surrounding tissues like the prostate and even metastasis to the lungs. []

Q8: Can you elaborate on the specific types of invasive bladder cancers induced by EHBN in B6C3F1 mice?

A8: In a time-and dose-dependent study, B6C3F1 mice exposed to EHBN developed a significant number of invasive bladder cancers. [] These included 55 squamous cell carcinomas (SCCs), 25 transitional cell carcinomas (TCCs), and 1 adenocarcinoma. [] Notably, the SCCs were generally more aggressive, exhibiting higher anaplastic grade and more extensive invasion compared to TCCs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.